Cas no 107455-67-4 (1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol)
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinemethanol, α,4-dimethyl-α-phenyl-
- 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol
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- Inchi: 1S/C14H15NO/c1-11-8-9-15-13(10-11)14(2,16)12-6-4-3-5-7-12/h3-10,16H,1-2H3
- InChI Key: HRPTXZBMBLGKJS-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(C1N=CC=C(C)C=1)(O)C
Computed Properties
- Exact Mass: 213.115364102g/mol
- Monoisotopic Mass: 213.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 33.1Ų
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 180915-100mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 100mg |
$550.00 | 2023-09-17 | |
| Oakwood | 180915-500mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 500mg |
$1995.00 | 2023-09-17 | |
| eNovation Chemicals LLC | Y1253916-10mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 10mg |
$300 | 2023-05-17 | |
| 1PlusChem | 1P01ER5X-100mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 100mg |
$623.00 | 2023-12-26 | |
| 1PlusChem | 1P01ER5X-500mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 500mg |
$2189.00 | 2023-12-26 | |
| eNovation Chemicals LLC | Y1253916-100mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 100mg |
$1010 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1253916-500mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 500mg |
$3475 | 2025-02-26 | |
| A2B Chem LLC | AX67205-100mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 100mg |
$550.00 | 2024-04-20 | |
| A2B Chem LLC | AX67205-500mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 500mg |
$1995.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1253916-500mg |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol |
107455-67-4 | 85% | 500mg |
$3475 | 2025-02-19 |
1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol
Research Brief on 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol (CAS: 107455-67-4): Recent Advances and Applications
The compound 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol (CAS: 107455-67-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. Recent studies highlight its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol using novel chiral catalysts, achieving enantiomeric excess values exceeding 95%. This breakthrough in synthetic methodology has important implications for the production of enantiomerically pure pharmaceutical compounds. The study also explored the compound's unique structural features that contribute to its binding affinity with various biological targets, particularly protein kinases involved in inflammatory pathways.
In pharmacological research, 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol has shown promising activity as a scaffold for developing selective kinase inhibitors. A recent Nature Chemical Biology publication (2024) reported its derivative's potent inhibitory effects on JAK2 kinase, with IC50 values in the low nanomolar range. This finding suggests potential applications in treating myeloproliferative disorders and autoimmune diseases. The study employed X-ray crystallography to elucidate the precise binding mode of the compound within the kinase ATP-binding pocket.
Metabolic stability studies of 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol derivatives have yielded encouraging results. Research published in Drug Metabolism and Disposition (2023) demonstrated improved pharmacokinetic profiles of several analogs, with hepatic microsome stability exceeding 60% after 60 minutes of incubation. These findings address previous challenges regarding the compound's metabolic liabilities and pave the way for further optimization of drug candidates based on this scaffold.
The compound's potential extends beyond kinase inhibition. A 2024 study in ACS Chemical Neuroscience revealed that certain fluorinated derivatives of 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol exhibit significant binding affinity to σ-1 receptors, suggesting possible applications in neuropsychiatric disorders. The researchers employed molecular docking studies and in vitro binding assays to characterize these interactions, opening new avenues for CNS drug development.
Ongoing clinical trials (as of Q2 2024) are evaluating several drug candidates derived from 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol for various indications, including rheumatoid arthritis and certain cancers. Preliminary results from Phase I trials indicate favorable safety profiles and dose-dependent pharmacological effects. These developments underscore the compound's growing importance in translational medicine and its potential to address unmet medical needs.
Future research directions for 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol include exploring its applications in targeted protein degradation (PROTAC technology) and as a building block for bifunctional molecules. Several pharmaceutical companies have included derivatives of this compound in their pipelines, reflecting the growing commercial interest in this chemical scaffold. Continued investigation of its structure-activity relationships and mechanism of action will likely yield additional therapeutic opportunities in the coming years.
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